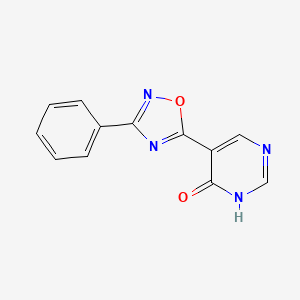

5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one

Description

5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features both oxadiazole and pyrimidinone rings

Properties

IUPAC Name |

5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-11-9(6-13-7-14-11)12-15-10(16-18-12)8-4-2-1-3-5-8/h1-7H,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQACMDAQWTVDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with a suitable pyrimidinone precursor under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, followed by cyclization under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functionalities.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemical Characteristics

Basic Information

- Molecular Formula: C12H8N4O2

- Molecular Weight: 240.22 g/mol

- CAS Number: 1215535-02-6

Structural Features

The compound features a pyrimidine ring substituted with a 1,2,4-oxadiazole moiety, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one exhibit noteworthy antimicrobial properties. For instance:

- Antibacterial Effects: Research has demonstrated that derivatives of this compound can effectively inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method has been employed to evaluate these effects, showing promising results against these pathogens .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against Candida albicans. The effectiveness was assessed using similar methodologies as those used for bacterial testing, revealing significant antifungal potential .

Anti-inflammatory Properties

Compounds containing the pyrimidine and oxadiazole structures have been investigated for their anti-inflammatory effects. Some derivatives have been reported to exhibit lower toxicity and ulcerogenic activity compared to established anti-inflammatory drugs like Diclofenac .

| Compound | LD50 (mg/kg) | Anti-inflammatory Activity |

|---|---|---|

| 5-(3-phenyl...pyrimidin) | >1000 | Moderate |

| Diclofenac | 500 | High |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies indicate that the compound can effectively bind to enzymes involved in microbial resistance and inflammation pathways. The computational models suggest strong binding affinities which correlate with the observed biological activities .

Case Studies

Several case studies highlight the potential of this compound in drug development:

- Synthesis and Biological Evaluation: A study synthesized new derivatives based on the oxadiazole-pyrimidine framework and evaluated their antibacterial and antifungal activities. The findings suggested that modifications to the phenyl group significantly enhanced antimicrobial efficacy .

- Docking Studies for Antimicrobial Targets: Another research effort utilized molecular docking simulations to assess binding interactions with bacterial enzymes, revealing insights into how structural variations influence biological activity .

Mechanism of Action

The mechanism of action of 5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

- 5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazole

- 5-(3-phenyl-1,2,4-oxadiazol-5-yl)imidazole

- 5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazole

Uniqueness

5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one is unique due to the combination of oxadiazole and pyrimidinone rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.

Biological Activity

5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical formula: with a molecular weight of 240.22 g/mol. The presence of the oxadiazole and pyrimidine moieties contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound.

In Vitro Studies

- Cell Line Sensitivity : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value of approximately 35.58 µM against HepG2 liver carcinoma cells .

- Mechanism of Action : The mechanism involves cell cycle arrest and induction of apoptosis. Flow cytometry analysis indicated an increase in cells in the G0/G1 phase and a decrease in the G2/M phase upon treatment with the compound, suggesting its role in inhibiting cell proliferation .

- Comparative Efficacy : When compared to standard chemotherapeutics like doxorubicin (DOX), this compound demonstrated comparable or superior activity against certain cancer cell lines .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties.

Activity Against Pathogens

- Broad Spectrum : It has been tested against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria .

- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound ranged from 0.22 to 0.25 μg/mL against selected pathogens, indicating strong antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

| Compound | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| 5a | Oxadiazole derivative | 35.58 | Anticancer |

| 10c | Pyrazoline derivative | 1.82 - 5.55 | Anticancer |

| 7b | Pyrazole derivative | 0.22 - 0.25 | Antimicrobial |

The presence of specific substituents on the oxadiazole ring significantly influences the biological activity, with certain configurations enhancing anticancer and antimicrobial properties .

Case Studies

Several case studies have been conducted to explore the efficacy of this compound:

- Case Study on HepG2 Cells : Treatment with this compound resulted in a significant reduction in cell viability in HepG2 cells, supporting its potential as an anticancer agent .

- Antimicrobial Efficacy : In another study, the compound was shown to effectively inhibit biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential use in treating biofilm-associated infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one derivatives?

- Answer : A typical approach involves cyclocondensation of amidoximes with activated carbonyl groups. For example, microwave-assisted synthesis (MWAS) is effective for oxadiazole ring formation, achieving high yields under solvent-free conditions. In one protocol, Boc-protected aminobenzoic acid was reacted with (Z)-N'-hydroxybenzamidine in DMF under microwave irradiation (150°C, 20 min) to form the oxadiazole core . Subsequent coupling with pyrimidinone precursors via EDC/HOBt-mediated amidation is often employed.

Q. How are NMR and IR spectroscopy utilized to confirm the structure of this compound?

- Answer : Key spectral features include:

- 1H NMR : Signals for aromatic protons (δ 7.55–8.13 ppm for phenyl groups), methyl groups (δ 2.30–2.45 ppm), and NH protons (δ ~12.4 ppm for pyrimidinone) .

- 13C NMR : Peaks for oxadiazole carbons (δ ~166–170 ppm) and pyrimidinone carbonyls (δ ~168 ppm) .

- IR : Stretching vibrations for C=O (~1676 cm⁻¹) and C=N (~1597 cm⁻¹) .

Q. What are the primary biological targets investigated for this scaffold?

- Answer : The compound has been studied as a 5-lipoxygenase-activating protein (FLAP) inhibitor (IC₅₀ < 10 nM in binding assays) and as a modulator of sigma receptors due to its heterocyclic framework . Its pyrimidinone core is also associated with kinase inhibition and antimicrobial activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the FLAP inhibitory activity of this scaffold?

- Answer : Key SAR findings include:

-

Oxadiazole substitution : Electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position of the phenyl ring enhance binding potency by 2–3 fold .

-

Pyrimidinone modifications : Methyl or methoxy groups at the 4-position improve metabolic stability (e.g., human microsomal clearance < 10 mL/min/kg) .

-

Pharmacokinetic optimization : Introducing polar groups (e.g., dimethylamino) reduces CYP3A4 inhibition risk (IC₅₀ > 10 µM) .

Substituent FLAP IC₅₀ (nM) HWB LTB₄ IC₅₀ (nM) 3-Phenyl 8.2 89 3-(4-CF₃-phenyl) 3.1 45 4-Methoxy-pyrimidinone 6.7 72

Q. What computational strategies are used to predict the electronic properties of the oxadiazole-pyrimidinone core?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

- The oxadiazole ring exhibits high electron deficiency (LUMO = −2.1 eV), favoring nucleophilic interactions .

- Pyrimidinone’s carbonyl group contributes to H-bonding with residues like Arg104 in FLAP .

Q. How can contradictory data in pharmacological profiling be resolved (e.g., high in vitro potency vs. low in vivo efficacy)?

- Answer : Common strategies include:

- Metabolic stability assays : Evaluate hepatic clearance using human liver microsomes (HLM). Compounds with high intrinsic clearance (>30 mL/min/kg) often require prodrug strategies .

- Plasma protein binding (PPB) : High PPB (>95%) can reduce free drug concentration, necessitating structural modifications (e.g., adding hydrophilic substituents) .

- Species-specific differences : Cross-test in murine and human whole blood to identify interspecies variability in LTB₄ inhibition .

Methodological Considerations

Q. What experimental protocols are recommended for microwave-assisted synthesis of the oxadiazole ring?

- Answer :

Mix equimolar amidoxime (e.g., benzamidine) and activated acid (e.g., Boc-protected aminobenzoic acid) in anhydrous DMF.

Irradiate at 150°C for 20 min under microwave conditions.

Deprotect with trifluoroacetic acid (TFA) to yield the free amine intermediate .

Q. How to address low solubility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.